Meclizine N,N'-Dioxide

Descripción general

Descripción

Meclizine is a histamine H1 antagonist used to treat nausea, vomiting, and dizziness associated with motion sickness . It is also used in adults to treat symptoms of vertigo (dizziness or spinning sensation) caused by disease that affects your inner ear . Meclizine is most effective if taken before symptoms appear .

Synthesis Analysis

Chiral N,N’-dioxide ligands could be straightforwardly synthesized from readily available amino acids and amines . They act as neutral tetradentate ligands to bind a wide variety of metal ions .Molecular Structure Analysis

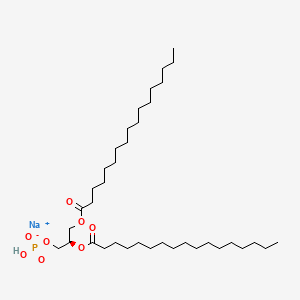

The molecular formula of Meclizine N,N’-Dioxide is C25H27ClN2O2 . The molecule contains a total of 60 bond(s). There are 33 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 2 positively charged N and 2 quaternary N .Chemical Reactions Analysis

The oxidation reaction mechanism of meclizine hydrochloride (MEC-HCL) is proposed to be a one-electron system . The HPLC method has shown adequate separation of MEC from their degradation products .Aplicaciones Científicas De Investigación

Anti-Eczema Activity in Pharmacology

Meclizine N,N’-Dioxide: has been explored for its potential as an anti-eczema agent. Research indicates that it may have a high activity rate against eczema, with promising results in in-silico studies and preliminary human trials . Formulations of meclizine ointment have been tested for physical compatibility, stability, homogeneity, irritant effect, absorbance, spreadability, and effectiveness on volunteers, showing significant promise for future therapeutic use .

Asymmetric Catalysis in Chemistry

In the field of chemistry, Meclizine N,N’-Dioxide derivatives are being studied for their role in asymmetric catalysis. Chiral N,N’-dioxide ligands, which can be synthesized from amino acids and amines, have shown potential in binding a wide variety of metal ions, enabling a number of asymmetric reactions . This could have far-reaching implications for the synthesis of enantioenriched molecules in organic chemistry.

Biotechnology Applications

Meclizine N,N’-Dioxide: is being investigated for its use in biotechnology, particularly as a metabolite of meclizine. Its properties as a pregnane X receptor agonist and histamine H1 receptor antagonist make it a compound of interest for research purposes . It may contribute to the development of new biochemicals for proteomics research and other biotechnological applications .

Materials Science Innovations

In materials science, the exploration of Meclizine N,N’-Dioxide and related compounds could lead to advancements in the synthesis and functionalization of new materials. While direct applications in this field are not yet clear, the study of similar compounds has led to the development of MXenes and other novel materials with a wide range of applications, from energy storage to photocatalysis .

Environmental Science Impact

The potential environmental applications of Meclizine N,N’-Dioxide are currently under exploration. Its role in environmental sustainability, particularly in the identification and remediation of pollutants, is a subject of ongoing research. Spectroscopic techniques, which could involve compounds like Meclizine N,N’-Dioxide, play a crucial role in monitoring and managing environmental contaminants .

Pharmacological Research

Meclizine N,N’-Dioxide: is being studied for its pharmacological applications, particularly in the treatment of motion sickness and as an antihistamine. Its efficacy and safety in various formulations are being evaluated, which could lead to new treatments for related conditions .

Mecanismo De Acción

Target of Action

Meclizine N,N’-Dioxide, similar to Meclizine, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the body, particularly those related to allergic reactions and the regulation of the sleep-wake cycle .

Mode of Action

Meclizine N,N’-Dioxide acts as an antagonist at the H1 receptors . By binding to these receptors, it inhibits the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . This action can decrease the labyrinth excitability and vestibular stimulation .

Biochemical Pathways

It is known that the drug’s antagonistic action on the h1 receptors inhibits histaminergic neurotransmission, which can affect various biochemical pathways related to allergic reactions and the regulation of the sleep-wake cycle .

Pharmacokinetics

Meclizine, a related compound, has a bioavailability of 22-32% . It has a delayed onset of action due to its poor solubility in water and gastrointestinal fluid . Meclizine is metabolized in the liver by the CYP2D6 enzyme . Similar pharmacokinetic properties may be expected for Meclizine N,N’-Dioxide.

Result of Action

The primary result of Meclizine N,N’-Dioxide’s action is the reduction of nausea, vomiting, or vertigo . It is effective against these symptoms arising from many causes, including motion sickness and disorders affecting the vestibular system .

Action Environment

The action, efficacy, and stability of Meclizine N,N’-Dioxide can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by the pH of the gastrointestinal tract and the presence of food . .

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPRHOVRGSVTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705611 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meclizine N,N'-Dioxide | |

CAS RN |

114624-70-3 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114624-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)